molecular formula C15H15Br2N3O B11066515 5,5-dibromo-3,6,6-trimethyl-1-(pyridin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one

5,5-dibromo-3,6,6-trimethyl-1-(pyridin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11066515
M. Wt: 413.11 g/mol
InChI Key: FLLXVLJOQJIEMS-UHFFFAOYSA-N
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Description

“5,5-DIBROMO-3,6,6-TRIMETHYL-1-(2-PYRIDYL)-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE” is a synthetic organic compound that belongs to the class of indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5,5-DIBROMO-3,6,6-TRIMETHYL-1-(2-PYRIDYL)-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones.

    Bromination: Introduction of bromine atoms at specific positions on the indazole ring using brominating agents such as bromine or N-bromosuccinimide (NBS).

    Substitution Reactions: Introduction of the pyridyl group and other substituents through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridyl group or the indazole ring.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce or modify substituents on the indazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Brominating Agents: Bromine, N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3,6,6-trimethyl-1-(2-pyridyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
  • 3,6,6-Trimethyl-1-(2-pyridyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Uniqueness

The presence of two bromine atoms at specific positions on the indazole ring may confer unique chemical and biological properties to “5,5-DIBROMO-3,6,6-TRIMETHYL-1-(2-PYRIDYL)-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE” compared to its analogs. These properties could include enhanced reactivity or increased potency in biological assays.

Properties

Molecular Formula

C15H15Br2N3O

Molecular Weight

413.11 g/mol

IUPAC Name

5,5-dibromo-3,6,6-trimethyl-1-pyridin-2-yl-7H-indazol-4-one

InChI

InChI=1S/C15H15Br2N3O/c1-9-12-10(8-14(2,3)15(16,17)13(12)21)20(19-9)11-6-4-5-7-18-11/h4-7H,8H2,1-3H3

InChI Key

FLLXVLJOQJIEMS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)C(C(C2)(C)C)(Br)Br)C3=CC=CC=N3

Origin of Product

United States

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